molecular formula C8H10BrN B1292849 3-Bromo-2,4,6-trimethylpyridine CAS No. 23079-73-4

3-Bromo-2,4,6-trimethylpyridine

Cat. No. B1292849
Key on ui cas rn: 23079-73-4
M. Wt: 200.08 g/mol
InChI Key: HDIJRNSEQXUVPU-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

3-bromo-2,4,6-trimethylpyridine (CAS No. 23079-73-4; Prasenjit Mal etc., Journal of Organic Chemistry, 68(9), pp. 3446-3453) (1 g) was added to THF (20 mL). The solution was cooled to −78° C., and n-butyllithium (1.63 M solution in n-hexane, 3.37 mL) was added, followed by stirring at the same temperature for 30 minutes. Trimethyl borate (0.78 mL) was added to the reaction mixture, and the mixture was stirred at −78° C. for 10 minutes and at room temperature for 50 minutes. A saturated aqueous ammonium chloride solution was added to the reaction mixture, and the reaction mixture was concentrated under reduced pressure. The resulting residue was partitioned between oil and water by adding water and DCM. The aqueous layer was concentrated under reduced pressure. DCM and ethanol were added to the resulting residue. The insoluble matter was filtered, and the filtrate was concentrated under reduced pressure to give the title compound (242 mg). 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 2.50 (s, 3H), 2.63 (s, 3H), 2.67 (s, 3H), 7.52 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:10])=[N:4][C:5]([CH3:9])=[CH:6][C:7]=1[CH3:8].C([Li])CCC.[B:16](OC)([O:19]C)[O:17]C.[Cl-].[NH4+]>C1COCC1>[CH3:10][C:3]1[C:2]([B:16]([OH:19])[OH:17])=[C:7]([CH3:8])[CH:6]=[C:5]([CH3:9])[N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=CC1C)C)C
Step Two
Name
Quantity
3.37 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.78 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 10 minutes and at room temperature for 50 minutes
Duration
50 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between oil and water
ADDITION
Type
ADDITION
Details
by adding water and DCM
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
DCM and ethanol were added to the resulting residue
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC(=CC(=C1B(O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 242 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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